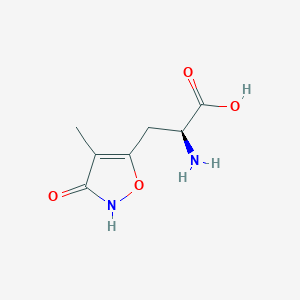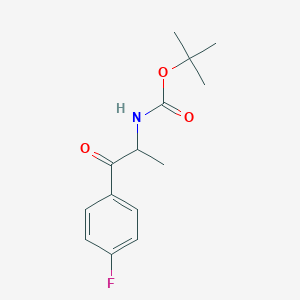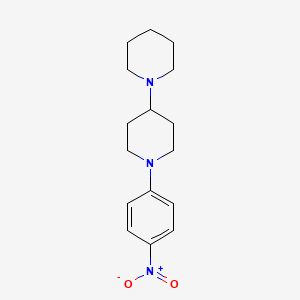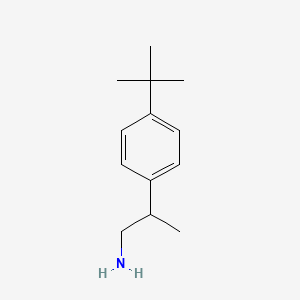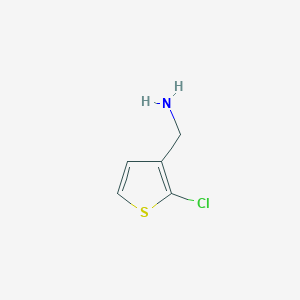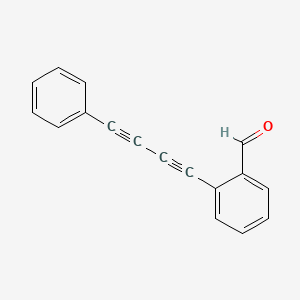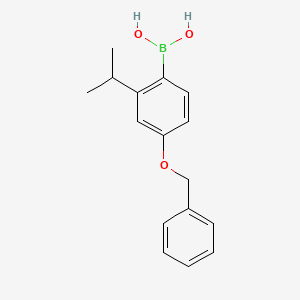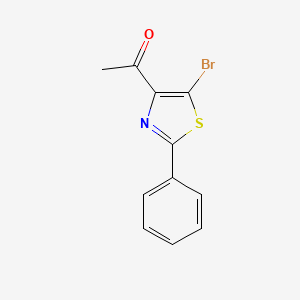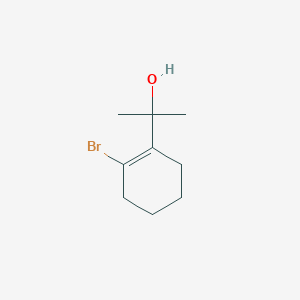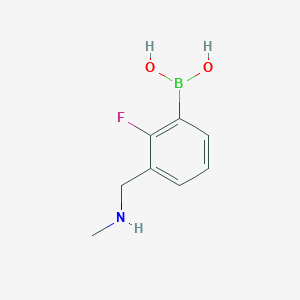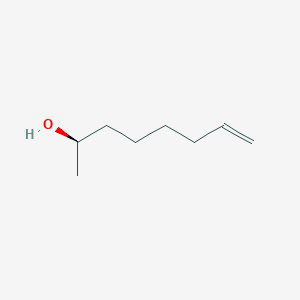
(2R)-7-Octene-2-ol
Overview
Description
(2R)-7-Octene-2-ol is a chiral alcohol that is widely used in the field of organic chemistry. It is a colorless liquid that has a strong, pleasant odor. This compound is used as a fragrance in perfumes, soaps, and other personal care products. It is also used as a flavoring agent in food and beverages. The unique chemical structure of (2R)-7-Octene-2-ol makes it an interesting compound to study in the field of organic chemistry.
Scientific Research Applications
Ethylene Tetramerization and Olefin Production
(2R)-7-Octene-2-ol is relevant in the context of ethylene tetramerization, a process that produces 1-octene, an important comonomer in linear low-density polyethylene (LLDPE) production. This tetramerization yields a high selectivity of 1-octene, using specific catalyst systems (Bollmann et al., 2004).
Catalysis and Reaction Mechanisms
The compound is involved in various catalytic processes and reaction mechanisms. For instance, it's used in the palladium-catalyzed intramolecular hydroalkylation of butenyl β-diketones, leading to the formation of compounds like 2-acetylcyclohexanone (Qian, Pei, & Widenhoefer, 2005). Additionally, it's significant in the research on porous manganese oxide octahedral molecular sieves and layered materials, which have applications in semiconductivity, catalysis, and adsorption (Suib, 2008).
Synthesis and Material Science
(2R)-7-Octene-2-ol is involved in the synthesis of various materials. For example, its derivatives play a role in the production of linear octenes from oligomerization of 1-butene over carbon-supported cobalt catalysts, important for fuel and lubricant quality improvement (Xu et al., 2016). It is also relevant in the study of the oligomerization of 1-octene catalyzed by macroreticular ion-exchange resins (Bringué et al., 2012).
Selective Production Processes
The compound is significant in the development of new processes for the selective production of 1-octene, which is a critical component in LLDPE production. Various catalytic systems, including homogeneous catalysts and processes like hydroformylation and telomerization, have been explored for efficient 1-octene production (Leeuwen, Clément, & Tschan, 2011).
Insights into Chemical Reactions
Research involving (2R)-7-Octene-2-ol also provides insights into chemical reaction mechanisms, like the insertion and isomerization of internal olefins at alkylaluminium hydride, catalyzed by zirconocene dichloride. This has implications for understanding and improving catalytic processes (Weliange et al., 2015).
properties
IUPAC Name |
(2R)-oct-7-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUHVOEMVTVRS-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-7-Octene-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



